4-(3-Pyrrolidin-1-ylpropoxy)benzaldehyde
Description
4-(3-Pyrrolidin-1-ylpropoxy)benzaldehyde is an organic compound featuring a benzaldehyde core substituted with a 3-(pyrrolidin-1-yl)propoxy group. This molecule is of interest in medicinal chemistry and materials science due to its aldehyde functionality, which enables participation in condensation reactions (e.g., Schiff base formation) for synthesizing larger molecular frameworks.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(3-pyrrolidin-1-ylpropoxy)benzaldehyde |
InChI |
InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-3-10-15-8-1-2-9-15/h4-7,12H,1-3,8-11H2 |
InChI Key |
JCSYPJCZYHQVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The primary structural analog identified is 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride (CAS 915923-89-6), which replaces the pyrrolidine ring with a 3-methylpiperidine group and exists as a hydrochloride salt. Below is a detailed comparison:
Table 1: Comparative Data for 4-(3-Pyrrolidin-1-ylpropoxy)benzaldehyde and Its Analog
Structural and Functional Differences
A. Ring Size and Basicity
- Pyrrolidine (5-membered ring) : Smaller and more rigid, leading to increased ring strain but reduced steric hindrance compared to piperidine. This may enhance reactivity in certain nucleophilic or catalytic processes.
- Piperidine (6-membered ring): Larger and more flexible, offering conformational adaptability for binding interactions in biological systems.
B. Salt Form and Solubility
- The hydrochloride salt of the piperidine derivative improves aqueous solubility, making it more suitable for pharmaceutical formulations.
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